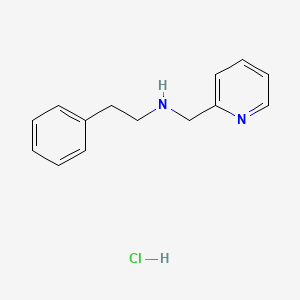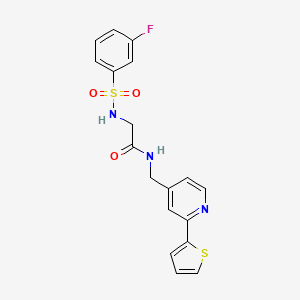
methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
1-Methylpyrazol-3-amine: Shares the pyrazole ring but lacks the piperidine and benzoate ester groups.
Hydrazine-coupled pyrazoles: Similar in having a pyrazole ring but differ in their substituents and overall structure.
Uniqueness
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate is unique due to its combination of a pyrazole ring, a piperidine ring, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
methyl 2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-11-9-16(19-20)13-6-5-10-21(12-13)17(22)14-7-3-4-8-15(14)18(23)24-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIPSXLJUWVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)

